N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide
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Overview
Description
N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxin ring, a pyrrolidinone moiety, and a methoxybenzohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Synthesis of the Pyrrolidinone Moiety: The pyrrolidinone ring is formed by the cyclization of a suitable amide precursor under acidic or basic conditions.
Coupling Reactions: The benzodioxin and pyrrolidinone intermediates are then coupled using appropriate reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antibacterial, and anticancer activities.
Materials Science: It is explored for its nonlinear optical properties, making it a candidate for optoelectronic applications.
Biological Research: The compound’s ability to inhibit certain enzymes makes it a valuable tool in biochemical studies.
Mechanism of Action
The mechanism of action of N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like cholinesterases or lipoxygenases, thereby modulating biochemical pathways associated with inflammation or bacterial growth .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Known for its potential therapeutic applications in treating Alzheimer’s disease.
2-(6-Chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide: Studied for its nonlinear optical properties.
Uniqueness
What sets N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide apart is its combination of structural features that confer a unique set of chemical reactivities and potential applications. Its ability to participate in diverse chemical reactions and its promising biological activities make it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C20H19N3O6 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide |
InChI |
InChI=1S/C20H19N3O6/c1-27-14-5-2-12(3-6-14)19(25)22-21-15-11-18(24)23(20(15)26)13-4-7-16-17(10-13)29-9-8-28-16/h2-7,10,15,21H,8-9,11H2,1H3,(H,22,25) |
InChI Key |
DNLIQCZJGDPSKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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